Cinchophen

概要

説明

準備方法

シンコフェンは、アニリン、ベンズアルデヒド、ピルビン酸を絶対エタノール中で出発原料として合成できます . この反応は、アニリンとベンズアルデヒドの縮合によって中間体が生成され、それがピルビン酸と反応してシンコフェンを生成します。 工業的な製造方法は、通常、同様の合成経路に従いますが、化合物の純度を確保するために追加の精製工程が含まれる場合があります .

化学反応解析

シンコフェンは、次のような様々な化学反応を起こします。

酸化: シンコフェンは、酸化されてキノリン誘導体を生成することができます。

還元: シンコフェンの還元により、ジヒドロキノリン誘導体を生成することができます。

これらの反応で一般的に使用される試薬には、酸化剤(過マンガン酸カリウムなど)、還元剤(水素化ホウ素ナトリウムなど)、ハロゲンまたはその他の求電子剤などがあります。 これらの反応で生成される主要な生成物は、使用する特定の条件と試薬によって異なります .

化学反応の分析

Cinchophen undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinoline derivatives.

Reduction: Reduction of this compound can yield dihydroquinoline derivatives.

Substitution: Substitution reactions can occur at the phenyl or quinoline rings, leading to various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogens or other electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Historical Medical Applications

Cinchophen was initially celebrated for its ability to relieve pain associated with arthritis and to promote the excretion of uric acid. It was widely used until the 1930s when reports of serious liver damage led to its withdrawal from human use in many countries. Nevertheless, it is still utilized in veterinary medicine, particularly for treating osteoarthritis in dogs, where it is combined with other medications like Prednisolone .

Veterinary Medicine

In veterinary contexts, this compound is an active ingredient in prednoleucotropin (PLT), which has shown efficacy in improving joint mobility and reducing pain in osteoarthritic dogs. Clinical observations indicate that properly administered PLT can yield results comparable to those achieved with phenylbutazone, another anti-inflammatory medication .

Neurotoxicity Studies

Recent studies have investigated the neurotoxic effects of this compound on zebrafish models. Research indicates that exposure to this compound can impair the development of the enteric nervous system (ENS), potentially leading to conditions such as Hirschsprung disease. The underlying mechanism appears to involve DNA damage and apoptosis linked to the dysfunction of replication protein A1 (RPA1) during cell proliferation . This research underscores the importance of understanding environmental impacts on developmental biology.

Drug Discovery and Computational Modeling

This compound has been explored within the context of computer-aided drug design (CADD). Its structural properties allow it to serve as a lead compound for developing new therapeutic agents through molecular docking studies. These studies aim to identify potential inhibitors against various biological targets, enhancing the efficiency of drug discovery processes .

Antimicrobial Activity

Recent investigations into derivatives of this compound have shown promise as antimicrobial agents. Synthesized Schiff bases derived from this compound were evaluated for their effectiveness against pathogenic bacteria and fungi. Results indicated that certain derivatives exhibited mild to good antimicrobial activity, suggesting potential applications in treating infections resistant to standard antibiotics .

Toxicity and Safety Concerns

Despite its applications, this compound poses significant toxicity risks, particularly hepatotoxicity. Clinical cases have reported severe adverse effects such as jaundice and liver cirrhosis following administration. The onset of symptoms can occur between 6 to 12 hours after ingestion, necessitating prompt medical intervention upon recognition of toxicity .

Summary Table of Applications

| Application Area | Description | Findings/Notes |

|---|---|---|

| Veterinary Medicine | Treatment for osteoarthritis in dogs | Effective when combined with other medications like Prednisolone |

| Neurotoxicity Studies | Impacts on enteric nervous system development in zebrafish | Linked to DNA damage and apoptosis via RPA1 dysfunction |

| Drug Discovery | Utilized as a lead compound in computational modeling for new drug development | Potential inhibitors identified through molecular docking |

| Antimicrobial Activity | Synthesized derivatives show activity against bacteria and fungi | Some derivatives more potent than this compound itself |

作用機序

シンコフェンの正確な作用機序は完全に解明されていません。 痛風の治療に役立つ尿酸の蓄積を抑制することが知られています . シンコフェンが、細胞の増殖や分化などの細胞プロセスに関与するタンパク質であるC-Fosの発現を刺激するという証拠もあります .

類似化合物との比較

シンコフェンは、フェニルキノリンと呼ばれる有機化合物のクラスに属します。類似の化合物には次のものがあります。

フェニルキノリン: キノリン構造を共有していますが、カルボン酸基がありません。

キノリン: シンコフェンの母体化合物であり、フェニル基とカルボン酸基がありません。

フェニルピリジン: キノリンではなくピリジン環を持つ類似の構造.

シンコフェンは、キノリン環に結合したフェニル基とカルボン酸基の特定の組み合わせにより、独自の化学的および生物学的特性を持っているのが特徴です .

生物活性

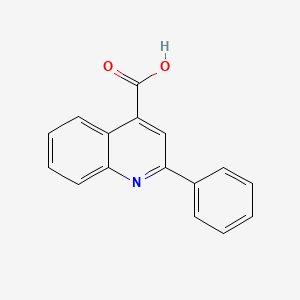

Cinchophen, chemically known as 2-phenylquinoline-4-carboxylic acid, has been studied for its diverse biological activities, including its effects on liver function, antimicrobial properties, and potential toxicity. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological activity.

This compound was first introduced in 1908 and has been used primarily for its analgesic and anti-inflammatory properties, particularly in treating arthritic conditions . Its mechanism of action is believed to involve the stimulation of hepatic cells, leading to increased bile excretion and uric acid formation . This cholagogic effect has been noted in animal studies, though the exact pathways remain to be fully elucidated.

Toxicity and Side Effects

Despite its therapeutic benefits, this compound has been associated with significant toxicity. Reports indicate that overdose can lead to severe liver damage characterized by necrosis and jaundice . A review of clinical cases highlights that approximately 25% of patients suffering from this compound poisoning may not survive . Symptoms of toxicity include gastrointestinal disturbances, skin reactions (urticaria), and hepatotoxicity .

Table 1: Summary of Toxic Effects Associated with this compound

| Effect | Description |

|---|---|

| Liver Damage | Severe necrosis and jaundice |

| Gastrointestinal Issues | Nausea, vomiting, diarrhea |

| Skin Reactions | Urticaria and allergic reactions |

| Neurological Symptoms | Neuro-circulatory disturbances |

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound and its derivatives. Research indicates that this compound exhibits mild to good activity against various pathogenic bacteria and fungi. For instance, a study evaluating synthesized Schiff bases derived from this compound showed enhanced antimicrobial efficacy compared to the parent compound . The compounds were tested against common pathogens such as E. coli, S. aureus, C. albicans, and A. niger.

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound | Microorganism Tested | Activity Level |

|---|---|---|

| This compound | E. coli | Mild |

| Schiff Base 1 | S. aureus | Good |

| Schiff Base 2 | C. albicans | Moderate |

| Schiff Base 3 | A. niger | Good |

Case Studies on this compound Poisoning

Several case studies document the clinical effects of this compound poisoning:

- Case Study 1 : A patient developed severe jaundice after consuming high doses of this compound over several weeks. Postmortem examinations revealed extensive liver necrosis.

- Case Study 2 : Another patient exhibited anaphylactoid reactions characterized by rapid pulse and hypotension following a single dose, illustrating the acute risks associated with its use .

These case studies underscore the need for caution in the use of this compound, especially without medical supervision.

特性

IUPAC Name |

2-phenylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2/c18-16(19)13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-10H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTRMTPPVNRALON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0040705 | |

| Record name | Cinchophen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

RAPIDLY LOSES WATER OF CRYSTALLIZATION ON EXPOSURE TO AIR; SOL IN WATER, ALC; PRACTICALLY INSOL IN ETHER /LITHIUM SALT OCTAHYDRATE/, SOLUBLE IN HOT ALCOHOL, ALKALI; SLIGHTLY SOL IN HOT ACETONE, HOT BENZENE; INSOLUBLE IN PETROLEUM ETHER, WATER, 1 G DISSOLVES IN ABOUT: 400 ML CHLOROFORM, 100 ML ETHER, 120 ML ALCOHOL | |

| Record name | CINCHOPHEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2085 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NEEDLES FROM METHANOL OR DILUTED ALCOHOL, WHITE OR YELLOWISH CRYSTALS OR POWDER, SMALL, WHITE, NEEDLE-LIKE CRYSTALS | |

CAS No. |

132-60-5 | |

| Record name | 2-Phenyl-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinchophen [INN:BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinchophen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13551 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cinchophen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cinchophen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cinchophen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2617 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cinchophen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinchophen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINCHOPHEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39Y533Z02M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CINCHOPHEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2085 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

218 °C | |

| Record name | CINCHOPHEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2085 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。